molecular formula C10H13N2O2PS B14572110 Ethyl N-1,3-benzothiazol-2-yl-P-methylphosphonamidate CAS No. 61500-19-4

Ethyl N-1,3-benzothiazol-2-yl-P-methylphosphonamidate

Cat. No.: B14572110
CAS No.: 61500-19-4
M. Wt: 256.26 g/mol
InChI Key: LKLUAGQXDCNIJE-UHFFFAOYSA-N
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Description

Ethyl N-1,3-benzothiazol-2-yl-P-methylphosphonamidate is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.

Properties

CAS No.

61500-19-4

Molecular Formula

C10H13N2O2PS

Molecular Weight

256.26 g/mol

IUPAC Name

N-[ethoxy(methyl)phosphoryl]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C10H13N2O2PS/c1-3-14-15(2,13)12-10-11-8-6-4-5-7-9(8)16-10/h4-7H,3H2,1-2H3,(H,11,12,13)

InChI Key

LKLUAGQXDCNIJE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C)NC1=NC2=CC=CC=C2S1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-1,3-benzothiazol-2-yl-P-methylphosphonamidate typically involves the reaction of 2-aminobenzothiazole with ethyl phosphonamidate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microwave irradiation and other advanced techniques can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-1,3-benzothiazol-2-yl-P-methylphosphonamidate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various benzothiazole derivatives with different functional groups .

Scientific Research Applications

Ethyl N-1,3-benzothiazol-2-yl-P-methylphosphonamidate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl N-1,3-benzothiazol-2-yl-P-methylphosphonamidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Ethyl N-1,3-benzothiazol-2-yl-P-methylphosphonamidate can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.

    Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.

    Benzothiazole-2-carboxylic acid: Explored for its anti-inflammatory and analgesic effects.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

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